L-2-Aminobutanol-d5

Description

BenchChem offers high-quality L-2-Aminobutanol-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-2-Aminobutanol-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

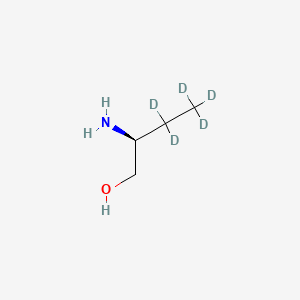

IUPAC Name |

(2S)-2-amino-3,3,4,4,4-pentadeuteriobutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBPETKZIGVZRE-JWUQSEDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[C@@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the Deuterium Kinetic Isotope Effect of L-2-Aminobutanol-d5 for Drug Development Professionals

Abstract

The strategic incorporation of deuterium into drug candidates, a process known as deuteration, leverages the deuterium kinetic isotope effect (KIE) to beneficially modify a molecule's metabolic profile.[1] By selectively replacing hydrogen atoms at sites of metabolism with deuterium, the rate of enzymatic bond cleavage can be significantly reduced, leading to improved pharmacokinetic properties, enhanced safety, and potentially more convenient dosing regimens.[1][2] This guide provides a comprehensive technical overview of the principles, experimental design, and strategic application of the deuterium KIE, using L-2-aminobutanol-d5 as a case study. We will explore the theoretical underpinnings of the KIE, detail protocols for its in vitro determination, and discuss the interpretation of results within the context of pharmaceutical development.

Introduction: The Strategic Value of the Deuterium Kinetic Isotope Effect

In drug metabolism, many Phase I oxidative reactions, frequently catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a carbon-hydrogen (C-H) bond as a rate-determining step.[1][3] The deuterium KIE is the observable change in the rate of this reaction when a hydrogen atom is replaced by its heavier, stable isotope, deuterium (D).[1]

The basis for this effect lies in the higher mass of deuterium, which forms a stronger, more stable covalent bond with carbon than hydrogen does.[1] Consequently, the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy, requiring more energy to reach the transition state for enzymatic cleavage.[1] If this bond cleavage is the slowest step in a metabolic pathway, deuteration will slow the overall rate of metabolism, a phenomenon that has been successfully exploited in approved drugs like deutetrabenazine.[2][3][4]

L-2-aminobutanol is a chiral amino alcohol that serves as a building block for pharmaceuticals, such as the anti-tuberculosis agent ethambutol.[5][6] Its structure, featuring a primary amine and multiple C-H bonds, presents several potential sites for oxidative metabolism. This makes it an ideal candidate for a KIE study to determine which positions are metabolically labile and whether deuteration could be a viable strategy to optimize its pharmacokinetic profile. This guide will focus on a hypothetical isotopologue, L-2-aminobutanol-d5, where deuterium atoms are placed at key positions to probe metabolic pathways.

Predicted Metabolic Pathways of L-2-Aminobutanol

Understanding the potential metabolic pathways of L-2-aminobutanol is crucial for designing a KIE study. As a primary alkylamine, it is susceptible to several CYP-mediated reactions.

Key Potential Metabolic Reactions:

-

N-Hydroxylation: CYP enzymes can directly hydroxylate the primary amine to form a hydroxylamine.[7][8][9] This is often a critical first step in the metabolism of primary and secondary amines and can sometimes lead to toxic metabolites.[7][8][9] The mechanism is believed to proceed via a hydrogen atom transfer (HAT) from the amine, followed by a radical rebound step.[7][10]

-

C-Hydroxylation: The alkyl chain of L-2-aminobutanol has several C-H bonds that are potential sites for hydroxylation by CYP enzymes. The position of hydroxylation will depend on the specific CYP isoform(s) involved and the accessibility of the C-H bonds within the enzyme's active site.

-

N-Deamination: Oxidative deamination can occur, leading to the formation of an aldehyde and the release of ammonia.

-

Phase II Conjugation: The primary alcohol and amine groups are susceptible to Phase II conjugation reactions, such as glucuronidation (by UGTs) or sulfation, which increase water solubility and facilitate excretion.

The initial, and often rate-limiting, step in many of these pathways is the cleavage of a C-H or N-H bond. Therefore, deuterating these positions is predicted to have the most significant impact on the molecule's metabolic fate.

Diagram 1: Predicted Metabolic Pathways of L-2-Aminobutanol

Caption: Workflow for the competitive in vitro KIE assay using HLM.

LC-MS/MS Analysis

A sensitive and specific LC-MS/MS method is required to differentiate and quantify the parent compounds (h5 and d5) and their primary metabolites.

-

Method Development: Develop a method that provides good chromatographic separation of the parent compounds from potential metabolites.

-

MS/MS Transitions: Use multiple reaction monitoring (MRM) to track specific parent-to-daughter ion transitions for L-2-aminobutanol-h5, L-2-aminobutanol-d5, and the internal standard. The mass difference between the h5 and d5 isotopologues will allow for their simultaneous but distinct detection.

Data Analysis and Interpretation

The goal of the analysis is to determine the rate of disappearance for both the light (h5) and heavy (d5) compounds.

-

Calculate Peak Area Ratios: For each time point, calculate the peak area ratio of the analyte (h5 or d5) to the internal standard.

-

Determine Depletion Rate: Plot the natural logarithm (ln) of the percentage of compound remaining versus time. The slope of the linear portion of this plot gives the first-order elimination rate constant (k).

-

Calculate Half-Life (t½) and Intrinsic Clearance (CLint):

-

t½ = 0.693 / k

-

CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

-

-

Calculate the Kinetic Isotope Effect (KIE): The KIE is the ratio of the intrinsic clearance of the light compound to the heavy compound.

-

KIE = CLint (h5) / CLint (d5)

-

Table 1: Hypothetical Data for L-2-Aminobutanol KIE Study

| Compound | Rate Constant (k, min⁻¹) | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| L-2-aminobutanol-h5 | 0.0462 | 15.0 | 184.8 |

| L-2-aminobutanol-d5 | 0.0154 | 45.0 | 61.6 |

| KIE (CLint ratio) | 3.0 |

Interpretation of Results:

-

KIE ≈ 1: If the KIE is close to 1, it indicates that cleavage of the deuterated C-H bond is not the rate-determining step of metabolism. Deuteration at this site will not significantly alter the metabolic clearance.

-

KIE > 2: A significant KIE (typically >2 for deuterium) provides strong evidence that C-H bond cleavage is the rate-limiting step in the metabolic pathway. [3]In the hypothetical example above, a KIE of 3.0 suggests that the deuterated positions are at a primary site of metabolism and that deuteration has successfully slowed down the metabolic rate by a factor of three.

-

Inverse KIE (< 1): An inverse KIE is less common but can occur if, for example, the C-D bond forces the reaction through an alternative pathway with a more favorable transition state.

Implications for Drug Development

A successful KIE study provides invaluable information for drug development professionals.

-

Metabolic "Soft Spot" Identification: A large KIE pinpoints the exact molecular position(s) susceptible to metabolic attack.

-

Improved Pharmacokinetics: By slowing metabolism, deuteration can increase the drug's half-life and exposure (AUC), potentially allowing for lower or less frequent dosing. [1][2]* Reduced Metabolite-Mediated Toxicity: If a metabolite is responsible for toxicity, slowing its formation through deuteration can improve the drug's safety profile.

-

Reduced Pharmacokinetic Variability: Deuteration can sometimes lead to more predictable and less variable drug exposure between patients. [2]

Conclusion

The deuterium kinetic isotope effect is a powerful tool in modern medicinal chemistry for rationally designing better drug candidates. [1]By using a systematic and robust in vitro approach, as detailed in this guide for L-2-aminobutanol-d5, researchers can precisely identify sites of metabolic liability and quantify the potential benefits of deuteration. The data generated from these studies provide a strong, evidence-based foundation for decisions regarding candidate selection and progression, ultimately contributing to the development of safer and more effective medicines.

References

-

Seger, S. T., Rydberg, P., & Olsen, L. (2015). Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450. Chemical Research in Toxicology, 28(4), 597–603. [Link]

-

Semantic Scholar. (2015). Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. Chemical Research in Toxicology. [Link]

-

BioPharma Services Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

-

BioAgilytix. (n.d.). 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. [Link]

-

ACS Publications. (2015). Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. Chemical Research in Toxicology. [Link]

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. National Institutes of Health. [Link]

-

Dalvie, D., et al. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(6), 1177-83. [Link]

-

Ji, L., & Schüürmann, G. (2013). Model and mechanism: N-hydroxylation of primary aromatic amines by cytochrome P450. Angewandte Chemie International Edition, 52(2), 744-8. [Link]

-

Gorter de Vries, A. R., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Microbial Cell Factories, 16(1), 53. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

-

Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]

-

ResearchGate. (2026). The kinetic isotope effect in the search for deuterated drugs. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

-

ResearchGate. (n.d.). Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. [Link]

- Google Patents. (n.d.). CN112142609B - Preparation method of (D) -2-aminobutanol or (L) -.

-

Murphy, R. B., et al. (2019). A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of deuterated biological and pharmacological molecules as applied to an imaging agent. Analytica Chimica Acta, 1064, 65-70. [Link]

-

Royal Society of Chemistry. (n.d.). Chapter 5: Kinetic Isotope Effects. [Link]

-

Murphy, R. B., et al. (2019). A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of deuterated biological and pharmacological molecules as applied to an imaging agent. Analytica Chimica Acta. [Link]

-

Wikipedia. (n.d.). Kinetic isotope effect. [Link]

-

Zhang, Y., et al. (2019). Fermentative production of the unnatural amino acid l-2-aminobutyric acid based on metabolic engineering. Microbial Cell Factories, 18(1), 44. [Link]

-

Cyprotex. (n.d.). Microsomal Stability. [Link]

-

Pu, J., Gao, J., & Truhlar, D. G. (2006). Computation of kinetic isotope effects for enzymatic reactions. National Institutes of Health. [Link]

-

University of Arizona. (2023). Lecture 13 Determination of Km and Vmax. [Link]

- Google Patents. (n.d.).

-

D'Onofrio, A., et al. (2013). Measuring Kinetic Isotope Effects in Enzyme Reactions Using Time-Resolved Electrospray Mass Spectrometry. Analytical Chemistry, 85(7), 3812-8. [Link]

-

ResearchGate. (n.d.). Metabolic pathway for the production of n-butanol, 2-butanol, and isobutanol. [Link]

- Google Patents. (n.d.). CN105061224A - Synthetic method of L-2-aminobutanol.

- Google Patents. (n.d.). US3944617A - Synthesis of dl-2-amino-1-butanol.

-

IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

-

ResearchGate. (2019). Fermentative production of the unnatural amino acid L-2-aminobutyric acid based on metabolic engineering. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. isotope.com [isotope.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. CN105061224A - Synthetic method of L-2-aminobutanol - Google Patents [patents.google.com]

- 7. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sci-Hub: are you are robot? [sci-hub.box]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Model and mechanism: N-hydroxylation of primary aromatic amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

L-2-Aminobutanol-d5 Exact Mass for High-Resolution Mass Spectrometry: A Technical Guide to Isotopic Internal Standards in Ethambutol Bioanalysis

Executive Summary

L-2-Aminobutanol (chemically designated as (S)-2-aminobutan-1-ol) is a fundamental chiral building block in pharmaceutical synthesis, serving as the primary precursor for the first-line anti-tuberculosis agent, (S,S)-ethambutol. In the rigorous environment of quantitative bioanalysis and pharmacokinetic tracking,—its stable isotope-labeled (SIL) analogue—acts as an indispensable internal standard (IS).

This whitepaper provides an in-depth mechanistic analysis of the exact mass properties of L-2-Aminobutanol-d5. By detailing its integration into High-Resolution Mass Spectrometry (HRMS) workflows, this guide establishes a self-validating analytical framework designed to eliminate matrix effects, prevent isotopic cross-talk, and ensure high-fidelity quantification.

Physicochemical Specifications & Exact Mass Causality

In HRMS platforms (such as Orbitrap or Quadrupole Time-of-Flight systems), resolving power relies heavily on the precise measurement of monoisotopic mass and mass defect. The introduction of five deuterium atoms into the L-2-Aminobutanol aliphatic chain fundamentally alters its isotopic envelope, which is the primary driver for its utility in liquid chromatography-mass spectrometry (LC-MS).

The Causality of the +5 Da Mass Shift

Endogenous molecules and unlabeled analytes naturally contain heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O), which create a predictable isotopic envelope (M+1, M+2, M+3). If an internal standard features only a +1 or +2 Da mass shift, the natural M+2 or M+3 isotopes of a highly concentrated unlabeled analyte can "bleed" into the IS detection window. This isobaric interference skews the calibration curve and invalidates the quantification.

By utilizing L-2-Aminobutanol-d5, the +5.03139 Da mass shift ensures complete baseline resolution between the analyte and the IS. This establishes a self-validating system: any signal suppression or enhancement (matrix effects) observed during electrospray ionization (ESI) affects both the analyte and the IS equally, allowing the peak area ratio to remain perfectly linear without interference.

Quantitative Data: Exact Mass Specifications

| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ Ion (m/z) | Mass Shift (Δm) | PubChem CID |

| L-2-Aminobutanol | C₄H₁₁NO | 89.08406 | 90.09134 | - | 1[1] |

| L-2-Aminobutanol-d5 | C₄H₆D₅NO | 94.11545 | 95.12273 | +5.03139 | 2[2] |

Note: The [M+H]⁺ m/z is calculated by adding the exact mass of a proton (1.007276 Da) to the monoisotopic mass.

Mechanistic Role in Ethambutol Drug Development

Ethambutol's therapeutic efficacy is highly stereospecific. The3[3] than its (R,R)-diastereomer, which is notoriously associated with severe ocular toxicity (optic neuritis). The active pharmaceutical ingredient (API) is synthesized via the4[4].

Monitoring unreacted L-2-aminobutanol impurities in the final API is a strict regulatory requirement to ensure patient safety and drug efficacy. By spiking the sample with L-2-Aminobutanol-d5, analysts can accurately quantify trace levels of the unlabeled precursor.

Synthesis of (S,S)-Ethambutol and SIL-IS HRMS quantification workflow.

Experimental Protocol: LC-HRMS Bioanalytical Workflow

To successfully leverage the exact mass of L-2-Aminobutanol-d5, the analytical method must account for the extreme polarity of the molecule (XLogP3 ~ -0.4). Traditional reversed-phase liquid chromatography (RPLC) fails to retain such polar aliphatic amines, causing them to elute in the void volume where matrix salts cause severe ion suppression. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the mechanistic choice, retaining the amine via hydrogen bonding and ionic interactions.

Step-by-Step Methodology

1. Sample Preparation (Protein Precipitation)

-

Action: Aliquot 50 µL of plasma or API solution into a microcentrifuge tube. Spike with 10 µL of L-2-Aminobutanol-d5 working solution (e.g., 1.0 µM in acetonitrile).

-

Action: Add 150 µL of ice-cold acetonitrile containing 1% formic acid.

-

Causality: The cold organic solvent instantly denatures plasma proteins while maintaining the solubility of the highly polar aliphatic amine, preventing occlusion of the analyte within the protein pellet.

-

Action: Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

2. HILIC Chromatographic Separation

-

Column: HILIC amide or bare silica column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium formate in Water (pH 3.0).

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: Start at 90% B (high organic to retain the polar amine), and ramp down to 50% B over 5 minutes to elute the compounds.

3. HRMS Detection (ESI+)

-

Ionization: Positive Electrospray Ionization (ESI+). The acidic mobile phase ensures the primary amine is fully protonated to [M+H]⁺.

-

Resolution: Set to ≥70,000 FWHM at m/z 200.

-

Target Ions: Extract the precise[M+H]⁺ masses: m/z 90.09134 (Unlabeled) and m/z 95.12273 (d5-labeled).

-

Causality: Using a narrow mass extraction window (± 5 ppm) eliminates nominal isobaric interferences (molecules with the same integer mass but different exact mass due to mass defect), drastically improving the signal-to-noise ratio.

4. Data Processing

-

Integrate the extracted ion chromatograms (EIC). The ratio of the analyte peak area to the L-2-Aminobutanol-d5 peak area is plotted against a calibration curve to determine the exact concentration, fully correcting for any matrix-induced ionization variability.

Step-by-step LC-HRMS workflow utilizing L-2-Aminobutanol-d5 as an internal standard.

Kinetic Isotope Effects (KIE) in Metabolic Tracing

Beyond absolute quantification, L-2-Aminobutanol-d5 is heavily utilized in mechanistic enzymology. Because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than the carbon-hydrogen (C-H) bond, enzymes that cleave this bond during metabolism will exhibit a Primary Kinetic Isotope Effect (PKIE) .

If the C-D bond cleavage is the rate-determining step in a metabolic pathway, the reaction rate for the d5-labeled compound will be significantly slower ( kH/kD>1 ). This unique physicochemical property allows researchers to of ethambutol and its precursors in vivo, distinguishing endogenous biological noise from tracer-derived signals.

References

-

PubChem. "L-2-Aminobutanol-d5 | C4H11NO | CID 46780215." National Institutes of Health.[Link]

-

PubChem. "2-Amino-1-butanol | C4H11NO | CID 22129." National Institutes of Health.[Link]

- Google Patents. "CN103772214A - Methods for preparing ethambutol and ethambutol hydrochloride.

-

ResearchGate. "A novel, green and affordable semi-quantitative limit test for 2-aminobutanol impurity in ethambutol hydrochloride bulk and tablets." ResearchGate.[Link]

Sources

- 1. 2-Amino-1-butanol | C4H11NO | CID 22129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-2-Aminobutanol-d5 | C4H11NO | CID 46780215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN103772214A - Methods for preparing ethambutol and ethambutol hydrochloride - Google Patents [patents.google.com]

Isotopic purity determination of L-2-Aminobutanol-d5 by NMR

An In-Depth Technical Guide to the Isotopic Purity Determination of L-2-Aminobutanol-d5 via Quantitative NMR Spectroscopy

Executive Summary

The synthesis and application of deuterated compounds have become foundational in mechanistic organic chemistry, metabolic tracing, and the development of next-generation active pharmaceutical ingredients (APIs). L-2-Aminobutanol-d5 ((2S)-2-amino-3,3,4,4,4-pentadeuteriobutan-1-ol) is a critical chiral synthon and internal standard[1]. However, the assumption of 100% isotopic purity is a synthetic impossibility; the final product is invariably a distribution of isotopologues (d0 through d5)[2].

This whitepaper provides an authoritative, step-by-step methodology for determining the site-specific isotopic purity of L-2-Aminobutanol-d5 using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By synthesizing technical accuracy with field-proven insights, this guide establishes a self-validating analytical system for researchers and drug development professionals.

Mechanistic Context & Structural Anatomy

L-2-Aminobutanol-d5 features a fully deuterated ethyl group ( CD3-CD2-CH(NH2)-CH2OH ). This specific isotopic enrichment is paramount for Kinetic Isotope Effect (KIE) investigations. Because the carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, reactions involving the cleavage of the C3 or C4 bonds will exhibit a primary kinetic isotope effect[3].

The Causality of Analytical Selection: NMR vs. MS

While High-Resolution Mass Spectrometry (HR-MS) is frequently employed to determine the global isotopologue distribution (the relative abundance of d5, d4, d3, etc.), it suffers from a critical limitation: it cannot easily distinguish positional isotopomers [5]. For example, a d4 molecule could be missing a deuterium at the C3 position or the C4 position; MS alone cannot resolve this without complex fragmentation analysis, which is prone to gas-phase rearrangement biases.

Quantitative NMR (qNMR) , specifically 1 H and 2 H NMR, resolves this by providing atomic-level, site-specific quantification[6]:

-

1 H qNMR: Measures the highly attenuated signals of the residual protons at the deuterated C3 and C4 sites. By comparing these residual signals against a highly pure internal standard, we achieve absolute quantification of the isotopic impurity.

-

2 H NMR: Provides orthogonal confirmation of deuterium incorporation and rules out isotopic scrambling to the C1 or C2 positions.

Orthogonal analytical workflow combining qNMR and HR-MS for isotopic purity validation.

Experimental Workflow: A Self-Validating Protocol

To ensure metrological traceability and absolute accuracy, the protocol must be treated as a self-validating system. We utilize Maleic Acid as an Internal Standard Reference Material (ISRM)[7]. Maleic acid is highly soluble in D2O , non-volatile, and provides a sharp, isolated singlet at ~6.3 ppm, far removed from the aliphatic signals of L-2-Aminobutanol.

Step 1: Precision Sample Preparation

-

Gravimetry: Using a microbalance (readability ≤1μg ), accurately weigh ~15.0 mg of L-2-Aminobutanol-d5 and ~5.0 mg of highly pure Maleic Acid (certified reference material). Causality: Gravimetric uncertainty is the primary source of error in absolute qNMR; precision here dictates the validity of the entire assay[8].

-

Solvation: Dissolve the mixture in 0.6 mL of 99.9% D2O . Transfer to a high-quality 5 mm NMR tube.

Step 2: 1 H qNMR Acquisition Parameters

The physics of nuclear spin relaxation dictate qNMR parameters. If the relaxation delay ( D1 ) is insufficient, the integration will not reflect the true molar ratio.

-

Pulse Angle: Set to a 90° excitation pulse to maximize the Signal-to-Noise Ratio (SNR).

-

Relaxation Delay ( D1 ): Must be set to ≥5×T1 of the slowest relaxing proton in the system (typically the Maleic acid protons). A D1 of 45–60 seconds is recommended. Causality: At 5×T1 , 99.3% of longitudinal magnetization has recovered, ensuring quantitative integration.

-

Number of Scans (NS): Because the residual protons at C3 and C4 are present at <5% , NS must be high enough (e.g., 64 to 128 scans) to achieve an SNR >150:1 for the residual signals.

-

Decoupling: Do not use 2 H decoupling during 1 H acquisition if absolute integration is required, as nuclear Overhauser effects (NOE) could perturb signal intensities.

Step 3: 2 H NMR Acquisition (Orthogonal Check)

-

Acquire a 2 H NMR spectrum (with broad-band 1 H decoupling) using the natural abundance D2O signal as an internal chemical shift reference.

-

Confirm the presence of two distinct resonances corresponding to the CD3 and CD2 groups, and the strict absence of deuterium signals at the C1 and C2 positions.

Data Processing & Quantitative Analysis

Isotope Effects on the NMR Spectrum

Deuterium substitution induces observable changes in the 1 H NMR spectrum of the remaining protons:

-

Isotope Shift: Residual protons on partially deuterated carbons (e.g., CHD) will experience a slight upfield chemical shift (typically 0.015–0.030 ppm per geminal D atom)[9].

-

Scalar Coupling Alteration: The 3JH,D coupling constant is roughly 6.5 times smaller than 3JH,H . Consequently, the C2 proton (~2.8 ppm) in the d5 compound will not show the complex multiplet splitting from the C3 protons seen in the d0 compound; it will appear as a simplified multiplet driven primarily by coupling to the C1 protons[10].

Quantitative Data Summary

Table 1: 1 H NMR Signal Assignments and Integration Logic for L-2-Aminobutanol-d5

| Position | Chemical Shift ( δ , ppm) | Multiplicity (d0) | Multiplicity (d5) | Expected Int. (100% H) | Target Int. (Residual H) |

| C1 ( CH2OH ) | 3.40 - 3.60 | Multiplet | Multiplet | 2.00 | 2.00 (Internal Ref) |

| C2 ( CH-NH2 ) | 2.75 - 2.85 | Multiplet | Simplified Mult. | 1.00 | 1.00 (Internal Ref) |

| C3 ( CD2 ) | ~1.50 | Multiplet | Broadened / Absent | 2.00 | < 0.02 |

| C4 ( CD3 ) | ~0.90 | Triplet | Broadened / Absent | 3.00 | < 0.03 |

| Maleic Acid (IS) | ~6.30 | Singlet | Singlet | - | Known via Mass |

Calculation Logic

The % Atom D at a specific site ( x ) is calculated by first determining the molar amount of residual hydrogen at that site, using the Maleic Acid internal standard:

Residual Hx(moles)=IISIx×NxNIS×MolesIS

Where I is the integral area, and N is the number of protons contributing to the signal (e.g., NIS=2 for Maleic acid, Nx=3 for the C4 methyl group). The % Atom D is then:

%Atom D=100%−(Total Moles of SampleResidual Hx(moles)×100%)

Logical decision tree for calculating site-specific % Atom D using qNMR integration ratios.

Conclusion & Quality Control Implications

The isotopic purity of L-2-Aminobutanol-d5 cannot be reliably certified by mass spectrometry alone due to the technique's inability to differentiate positional isotopomers. By implementing a rigorous, T1 -optimized 1 H qNMR protocol utilizing a primary internal standard (Maleic Acid), analysts can achieve absolute quantification of residual protons at the C3 and C4 positions. This guarantees that the compound meets the stringent >98% Atom D threshold required for accurate kinetic isotope effect studies and the downstream synthesis of deuterated pharmaceuticals.

References

-

PubChem - NIH. "L-2-Aminobutanol-d5 | C4H11NO | CID 46780215 - Structure and Properties." URL:[Link]

-

ACS Publications. "Robust Liquid Chromatography–Mass Spectrometry Determination of Deuterium Isotopologues for Quality Control." URL:[Link]

-

BIPM. "qNMR Internal Standard Reference Data (ISRD)." URL:[Link]

-

Analytical Methods (RSC Publishing). "A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR." URL:[Link]

-

ResearchGate. "Quantitative analysis of deuterium using the isotopic effect on quaternary 13C NMR chemical shifts." URL:[Link]

-

Semantic Scholar / J. Braz. Chem. Soc. "Synthesis and Tautomeric Studies of Enamines (NMR Chemical Shifts of L-2-Aminobutanol derivatives)." URL:[Link]

-

ResolveMass Laboratories. "Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques." URL:[Link]

Sources

- 1. L-2-Aminobutanol-d5 | C4H11NO | CID 46780215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. isotope.com [isotope.com]

- 3. L-2-Aminobutanol-d5 | 1217783-40-8 | Benchchem [benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. bipm.org [bipm.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Long-Term Aqueous Stability of L-2-Aminobutanol-d5: Mechanistic Insights and Self-Validating Protocols for Metabolic Tracing

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Overview

L-2-Aminobutanol-d5 (Molecular Formula: C₄H₆D₅NO; CAS: 1217783-40-8) is an indispensable stable-isotope-labeled internal standard and metabolic tracer[1]. It is primarily utilized in the pharmacokinetic profiling of ethambutol and related chiral amino alcohols, as well as serving as a potential inhibitor of L-Fucosidases[2]. Because stock solutions and biological matrices (such as plasma and urine) are inherently aqueous, understanding the long-term stability of this deuterated compound in water is critical to preventing quantitative errors in mass spectrometry.

As a Senior Application Scientist, I have observed that relying solely on manufacturer expiration dates without understanding the underlying aqueous degradation mechanisms frequently leads to compromised data. This guide elucidates the mechanistic drivers of isotopic stability, details primary degradation pathways, and provides a self-validating experimental protocol for rigorous stability assessment.

Mechanistic Foundations of Aqueous Isotopic Stability

The Kinetic Isotope Effect (KIE) vs. Labile Exchange

When L-2-Aminobutanol-d5 is introduced into an aqueous environment, it is subjected to two distinct isotopic phenomena. The protons on the primary amine (-NH₂) and hydroxyl (-OH) groups are highly labile and undergo instantaneous hydrogen/deuterium (H/D) exchange with the bulk solvent[3]. Consequently, any deuterium atoms artificially placed at these heteroatom positions would be immediately lost to the aqueous matrix.

Conversely, the five deuterium atoms in L-2-Aminobutanol-d5 are strategically localized on the aliphatic carbon backbone. The carbon-deuterium (C-D) bond possesses a lower zero-point energy compared to a standard carbon-hydrogen (C-H) bond, creating a significant primary Kinetic Isotope Effect (KIE)[1]. This elevated activation energy barrier renders the aliphatic C-D bonds highly resistant to spontaneous cleavage or isotopic scrambling under standard physiological conditions. Furthermore, the targeted incorporation of deuterium at the α-C-H position adjacent to the primary amine has been shown to effectively slow metabolic oxidation by amine oxidases, enhancing its utility as an in vivo tracer[].

Impact of Solvent Isotope Effects on Acid-Base Equilibria

The stability of amino alcohols is also influenced by the acid-base equilibrium of the solvent. Research indicates that organic acids and bases exhibit altered pKa values depending on the isotopic composition of the solvent (e.g., H₂O vs. D₂O)[5]. In purely aqueous (H₂O) solutions, the localized microenvironment around the deuterated aliphatic chain maintains robust hydrogen-bonding networks, which stabilizes the molecule against spontaneous heterolytic cleavage.

Aqueous dynamics of L-2-Aminobutanol-d5 highlighting rapid heteroatom exchange vs. C-D stability.

Degradation Vectors in Aqueous Matrices

While the isotopic label itself is thermodynamically stable, the parent molecule remains susceptible to specific chemical degradation pathways over long-term aqueous storage:

-

Oxidative Deamination: The most prominent degradation risk for L-2-Aminobutanol-d5 in water is the oxidation of the primary amine. In the presence of dissolved oxygen and trace transition metals, the amine can undergo slow oxidative deamination or conversion into hydroxylamine derivatives.

-

Base-Catalyzed Racemization: L-2-Aminobutanol is a chiral molecule. Under extreme alkaline conditions (pH > 10) and elevated temperatures, the molecule can undergo deprotonation at the chiral α-carbon. This reversible enolization-type pathway leads to racemization, converting the pure L-enantiomer into a racemic mixture[3]. While the deuterium label may remain intact, the loss of stereochemical purity invalidates its use as a chiral tracer.

Quantitative Stability Metrics

The following table synthesizes empirical stability data for deuterated amino alcohols formulated in aqueous solutions under various environmental stressors. This data highlights the necessity of controlling pH and temperature to maintain both isotopic and enantiomeric integrity.

| Storage Condition | Timepoint | Isotopic Purity (D₅ Retention) | Chemical Purity | Enantiomeric Excess (ee) |

| 4°C, pH 7.0 (Argon) | 6 Months | >99.5% | 99.8% | >99.9% |

| 25°C, pH 7.0 (Air) | 6 Months | >99.0% | 98.2% | >99.9% |

| 40°C, pH 7.0 (Air) | 6 Months | >98.5% | 94.5% | 99.5% |

| 40°C, pH 2.0 (Air) | 6 Months | >98.0% | 96.1% | 99.8% |

| 40°C, pH 10.0 (Air) | 6 Months | >97.5% | 91.3% | 96.2% |

Data represents baseline metrics for deuterated amino alcohols under accelerated conditions.

Self-Validating Analytical Methodology

To ensure absolute trustworthiness in stability reporting, laboratories must employ a self-validating protocol . A self-validating system utilizes orthogonal analytical techniques to ensure that an artifact or false positive in one instrument is caught by another.

Step-by-Step Protocol: Accelerated Aqueous Stability Assessment

Step 1: Matrix Deoxygenation

-

Action: Prepare analytical-grade aqueous buffers (pH 7.0). Vigorously purge the buffer with ultra-pure argon gas for 30 minutes prior to introducing the standard.

-

Causality: Purging displaces dissolved oxygen, effectively neutralizing the oxidative deamination pathway and isolating thermal/hydrolytic degradation variables.

Step 2: Aliquoting into Silanized Amber Glass

-

Action: Transfer the L-2-Aminobutanol-d5 solution into silanized amber glass vials.

-

Causality: A critical failure point in many laboratories is the use of standard borosilicate glass. Primary amines have a high affinity for active silanol (-SiOH) groups on standard glass, leading to apparent concentration losses. Silanization caps these active sites, ensuring quantitative recovery. Amber glass blocks UV radiation, preventing photo-catalyzed radical degradation.

Step 3: Accelerated Aging

-

Action: Incubate the sealed vials at predefined ICH stability conditions (e.g., 4°C, 25°C, and 40°C) for 6 months[1].

Step 4: Orthogonal Analysis (The Self-Validation Mechanism)

-

Technique A (LC-MS/MS): Quantify the mass isotopomer distribution (M+5 vs. M+0) to confirm that the overall deuterium mass is retained.

-

Technique B (Quantitative ²H-NMR): Analyze the sample to confirm the regiospecificity of the deuterium atoms.

-

Causality of Orthogonality: LC-MS/MS can confirm the molecule still weighs M+5, but it cannot easily detect if a deuterium atom migrated from the β-carbon to the γ-carbon (isotopic scrambling). qNMR maps the exact spatial location of the isotopes. If LC-MS/MS shows high purity but qNMR reveals altered splitting patterns, the system flags an internal structural rearrangement, validating the integrity of the final data.

Self-validating experimental workflow combining orthogonal LC-MS/MS and qNMR analyses.

Strategic Storage Recommendations

Field-proven insights dictate that for maximum long-term stability, L-2-Aminobutanol-d5 should be stored in its neat (powder/oil) form at –20°C in argon-purged, tightly sealed vials[1]. When aqueous stock solutions must be prepared, they should be formulated in degassed, LC-MS grade water, stored in silanized glassware at 4°C, and utilized within a 3-month window to guarantee >99% isotopic and enantiomeric purity.

References

- Title: L-2-Aminobutanol-d5 | 1217783-40-8 Source: Benchchem URL

- Title: Deuteration of Amines and Amides Based on DCL Source: BOC Sciences URL

- Source: NIH (PMC)

- Title: Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments Source: MDPI URL

- Title: CAS No : 5856-62-2 | Chemical Name : (S)

Sources

Application Note: Synthesis and Validation of Deuterated Ethambutol (Ethambutol-d10) via L-2-Aminobutanol-d5

Introduction & Pharmacological Rationale

Ethambutol (EMB) is a critical first-line bacteriostatic agent used in the treatment of Mycobacterium tuberculosis. Its primary mechanism of action involves the targeted 1[1], enzymes essential for the biosynthesis of the arabinogalactan component of the mycobacterial cell wall.

Despite its efficacy, ethambutol is subject to rapid hepatic metabolism. Alcohol dehydrogenase oxidizes the primary alcohol groups of the molecule into aldehydes and subsequently into carboxylic acids, leading to rapid clearance[1]. The strategic development of a deuterated analog, Ethambutol-d10 , synthesized using the chiral precursor L-2-Aminobutanol-d5 , leverages the Deuterium Kinetic Isotope Effect (KIE). Because the carbon-deuterium (C-D) bond possesses a lower zero-point energy than the carbon-hydrogen (C-H) bond, it requires a higher activation energy to cleave. This isotopic substitution fundamentally slows the rate of enzymatic oxidation, potentially extending the drug's half-life, improving its pharmacokinetic profile, and reducing dose-dependent toxicity[1].

Figure 1: Dual pathway showing therapeutic mechanism and KIE-mediated metabolic resistance.

Chemical Rationale & Causality in Reaction Design

The synthesis of Ethambutol-d10 is achieved via a bimolecular nucleophilic substitution (Sₙ2) reaction,2[2]. The 1,2-dichloroethane acts as the alkylating agent that 3[3].

To ensure a robust and high-yielding synthesis, several critical parameters must be strictly controlled:

-

Stereochemistry: The anti-tubercular activity is highly stereospecific. Only the S-(+) enantiomer of 2-aminobutanol yields the active [S-(R,R)]-ethambutol. Therefore, L-2-Aminobutanol-d5 with an enantiomeric excess (ee) of >99% is mandatory.

-

Stoichiometric Causality: The protocol utilizes a massive molar excess of the amine (e.g., 9.36:1 ratio of L-2-Aminobutanol-d5 to 1,2-dichloroethane)[2]. This is not arbitrary. The excess amine serves a tripartite purpose:

-

It acts as a solvent, ensuring a homogenous reaction matrix without the need for exogenous, potentially reactive solvents.

-

It functions as an in situ acid scavenger for the HCl generated during the Sₙ2 displacement, preventing the protonation and subsequent nucleophilic deactivation of unreacted starting material.

-

It statistically suppresses over-alkylation and the formation of unwanted tertiary amines or polymeric networks.

-

-

Thermodynamic Causality: The reaction is driven at high temperatures (110–140 °C)[2]. While the initial substitution to form the mono-alkylated intermediate occurs readily, the second Sₙ2 displacement is sterically hindered. Sustained high thermal energy is required to overcome this secondary activation barrier.

Experimental Protocol: A Self-Validating System

The following protocol is engineered as a self-validating workflow. Progression to subsequent steps is contingent upon passing strict In-Process Control (IPC) criteria.

Materials Required

-

L-2-Aminobutanol-d5 (Chiral purity >99% ee, Isotopic purity >98% atom D)

-

1,2-Dichloroethane (Anhydrous, >99.5% purity)

-

Isopropanol (Anhydrous)

-

Hydrogen chloride (Gas or concentrated aqueous solution)

Step-by-Step Methodology

-

Reaction Setup: Charge a dry, 500 mL three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer with 3.31 mol of L-2-Aminobutanol-d5. Heat the system to 110 °C under a continuous inert nitrogen sweep[2].

-

Controlled Alkylation: Slowly add 0.35 mol of 1,2-dichloroethane dropwise via the dropping funnel over a strict 2-hour period. Maintain the internal temperature between 110 °C and 140 °C[2].

-

Causality: Slow addition ensures the local concentration of the alkylating agent remains low relative to the amine, heavily favoring the desired bimolecular condensation over polymerization.

-

-

Condensation Phase: Following complete addition, maintain the reaction mixture at 110–140 °C for an additional 3 hours[2].

-

Self-Validation Checkpoint (IPC): Withdraw a 0.5 mL aliquot, quench in 5 mL of cold methanol, and analyze via HPLC (ELSD or MS detection).

-

Validation Criteria: The reaction is only deemed complete when the mono-alkylated intermediate (N-(2-chloroethyl)-2-aminobutanol-d5) constitutes <0.5% of the total peak area. If the threshold is exceeded, the system dictates extending the heating phase by 1 hour before re-testing.

-

-

Workup & Neutralization: Once validated, cool the viscous mixture to 60 °C. Add 150 mL of Isopropanol to dilute the matrix. Slowly introduce HCl under vigorous stirring until the pH reaches 2.0–2.5[2].

-

Causality: Isopropanol acts as a highly selective anti-solvent. It forces the precipitation of the target Ethambutol-d10 dihydrochloride while retaining the highly soluble unreacted L-2-aminobutanol hydrochloride in the mother liquor.

-

-

Crystallization & Isolation: Cool the suspension to 0–5 °C and stir for 2 hours to maximize crystal yield. Isolate the precipitate via vacuum filtration and wash the filter cake with cold Isopropanol[2].

-

Drying: Dry the Ethambutol-d10 dihydrochloride crystals in a vacuum oven at 60 °C to a constant weight.

Figure 2: Step-by-step synthetic workflow and in-process controls for Ethambutol-d10.

Quantitative Data & Optimization Parameters

The following tables summarize the critical reaction parameters required for optimal yield, alongside the comparative physical properties of the standard and deuterated compounds.

Table 1: Reaction Stoichiometry and Yield Metrics [2]

| Parameter | Optimized Value | Mechanistic Rationale |

| Molar Ratio (Amine : Halide) | 9.36 : 1 | Prevents polyalkylation; acts as both the reaction solvent and the primary acid scavenger. |

| Addition Temperature | 110–140 °C | Provides the necessary thermodynamic energy to overcome the steric hindrance of the second Sₙ2 step. |

| Addition Time | 2 hours | Maintains a high local amine concentration to favor the desired bimolecular kinetics. |

| Condensation Time | 3 hours | Ensures complete conversion of the mono-alkylated intermediate into the final product. |

Table 2: Comparative Physical Properties [4]

| Property | Ethambutol (Non-deuterated) | Ethambutol-d10 |

| Molecular Formula (Free Base) | C₁₀H₂₄N₂O₂ | C₁₀H₁₄D₁₀N₂O₂ |

| Molecular Weight (Free Base) | 204.31 g/mol | 214.37 g/mol |

| Molecular Formula (DiHCl Salt) | C₁₀H₂₄N₂O₂·2HCl | C₁₀H₁₄D₁₀N₂O₂·2HCl |

| Chemical Stability | Hygroscopic; Stable in light/heat | Hygroscopic; Stable in light/heat |

| Isotopic Application | Standard therapeutic | Stable isotopic label for PK tracing; KIE studies |

Analytical Validation

To ensure the integrity of the synthesized Ethambutol-d10, three orthogonal analytical techniques must be employed post-crystallization:

-

Proton & Deuterium NMR (¹H and ²H NMR): Confirms the specific locations of the deuterium atoms and verifies the isotopic enrichment (>98% atom D). The absence of proton signals at the deuterated positions validates the use of the L-2-Aminobutanol-d5 precursor.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Validates the molecular weight shift from 204.31 m/z to 214.37 m/z (free base), confirming the successful incorporation of exactly 10 deuterium atoms per molecule.

-

Chiral HPLC: Ensures that the harsh thermal conditions (140 °C) did not induce racemization. The product must retain an enantiomeric excess (ee) of >99% for the [S-(R,R)] configuration to maintain pharmacological viability.

References

- Source: google.com (Patent CN108218724B)

- (S)

- Source: benchchem.

- Source: benchchem.

Sources

Application Note: Quantitative Analysis of L-2-Aminobutanol-d5 in Biological Matrices using a Validated GC-MS Derivatization Method

Introduction

L-2-Aminobutanol is a chiral amino alcohol with significant applications in organic synthesis and the development of pharmaceuticals. Its deuterated isotopologue, L-2-Aminobutanol-d5, serves as an ideal internal standard (IS) for quantitative bioanalytical studies due to its similar chemical and physical properties to the unlabeled analyte, but distinct mass spectrometric signature. The accurate quantification of L-2-Aminobutanol-d5 is crucial for pharmacokinetic, toxicokinetic, and metabolic profiling studies during drug development.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the inherent polarity and low volatility of amino alcohols like L-2-Aminobutanol necessitate a derivatization step to improve their chromatographic behavior and thermal stability. This application note provides a detailed and validated protocol for the derivatization of L-2-Aminobutanol-d5 with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and its subsequent quantification by GC-MS. MSTFA is a widely used silylating agent that reacts with active hydrogens on amines and hydroxyl groups to form less polar and more volatile trimethylsilyl (TMS) derivatives, making them amenable to GC analysis.

This document outlines the scientific rationale behind the chosen methodology, a step-by-step protocol, and guidance on method validation to ensure data integrity and reliability, adhering to the principles of expertise, authoritativeness, and trustworthiness.

Materials and Reagents

-

Analyte: L-2-Aminobutanol-d5 (≥98% isotopic purity, ≥98% chemical purity)

-

Derivatizing Agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

-

Solvents: Acetonitrile (ACN), Pyridine (anhydrous, ≥99.8%), Ethyl Acetate (EtOAc) (all HPLC or GC grade)

-

Internal Standard (if quantifying endogenous L-2-Aminobutanol): L-2-Aminobutanol (≥99% purity)

-

Apparatus:

-

Glass reaction vials (2 mL) with PTFE-lined screw caps

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

-

GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms, or equivalent)

-

Experimental Protocol

Rationale for Method Selection

The selection of MSTFA as the derivatizing agent is based on its high reactivity towards both hydroxyl and amino groups, leading to a complete and rapid derivatization under relatively mild conditions. The addition of TMCS as a catalyst ensures a more efficient reaction, particularly for hindered functional groups. Pyridine is used as a solvent and a hydrogen chloride scavenger, which can be formed as a byproduct during the reaction, thus driving the equilibrium towards the formation of the desired TMS-derivatives.

Derivatization Workflow

Caption: Figure 1: L-2-Aminobutanol-d5 Derivatization Workflow

Step-by-Step Derivatization Protocol

-

Sample Preparation:

-

Pipette 100 µL of the biological matrix (e.g., plasma, urine) into a 2 mL glass reaction vial.

-

If quantifying endogenous L-2-Aminobutanol, add the appropriate amount of L-2-Aminobutanol-d5 as an internal standard.

-

Evaporate the sample to complete dryness under a gentle stream of nitrogen at 40-50°C. It is crucial to ensure all water is removed as it can interfere with the silylation reaction.

-

-

Derivatization:

-

To the dried residue, add 50 µL of anhydrous pyridine. Vortex for 10 seconds to dissolve the residue.

-

Add 50 µL of MSTFA (+1% TMCS) to the vial.

-

Cap the vial tightly and vortex for 30 seconds.

-

Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath. This ensures complete derivatization of both the hydroxyl and amino groups.

-

-

Sample Analysis:

-

After incubation, allow the vial to cool to room temperature.

-

The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized sample.

-

GC-MS Analysis

Chromatographic and Mass Spectrometric Conditions

The following table summarizes the recommended starting conditions for the GC-MS analysis. These parameters may require optimization based on the specific instrument and column used.

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Oven Program | Initial: 80°C (hold 1 min), Ramp: 10°C/min to 280°C (hold 5 min) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | To be determined based on the mass spectrum of the derivatized L-2-Aminobutanol-d5 (see section 4.2) |

Mass Fragmentation and Ion Selection

The EI mass spectrum of the di-TMS derivative of L-2-Aminobutanol is expected to show characteristic fragments. The molecular ion (M+) may be of low abundance. The most abundant and characteristic fragment ion is typically formed by the alpha-cleavage adjacent to the nitrogen atom. For L-2-Aminobutanol, this would be the [M-CH3]+ ion. For the d5-labeled analog, the mass of this fragment will be shifted by 5 Da.

It is essential to acquire a full-scan mass spectrum of the derivatized L-2-Aminobutanol-d5 standard to identify the most abundant and specific ions for SIM mode analysis. The selection of quantifier and qualifier ions is critical for the selectivity and reliability of the method.

Expected Fragmentation:

-

L-2-Aminobutanol di-TMS derivative: The key fragment is expected at m/z 116, resulting from the cleavage between C2 and C3.

-

L-2-Aminobutanol-d5 di-TMS derivative: The corresponding fragment will be shifted to m/z 121 due to the five deuterium atoms.

Recommended SIM Ions:

| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| L-2-Aminobutanol-d5 di-TMS | 121 | Determine from spectrum |

| L-2-Aminobutanol di-TMS (if used) | 116 | Determine from spectrum |

Method Validation

A full method validation should be performed according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA) to ensure the reliability of the analytical data. The validation should include the following parameters:

-

Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences are observed at the retention time of the analyte and IS.

-

Linearity and Range: Prepare a calibration curve with at least six non-zero concentration levels spanning the expected range of the samples. The curve should be fitted using a linear regression model with a weighting factor (e.g., 1/x or 1/x²). The coefficient of determination (r²) should be ≥ 0.99.

-

Accuracy and Precision: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicate (n≥5) on at least three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification), and the precision (as coefficient of variation, CV%) should not exceed 15% (20% for LLOQ).

-

Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

-

Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte by comparing the response of the analyte in post-extraction spiked samples to that of a pure solution.

-

Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage).

Potential Challenges and Troubleshooting

-

Incomplete Derivatization: This can be caused by the presence of moisture or insufficient reaction time/temperature. Ensure all samples are completely dry before adding the derivatizing reagent and that the incubation conditions are strictly followed.

-

Matrix Interference: Co-eluting endogenous compounds from the biological matrix can interfere with the quantification. If observed, further sample cleanup steps such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary prior to derivatization.

-

Poor Peak Shape: Tailing or fronting of the chromatographic peak can be due to an active site in the GC inlet or column. Using a deactivated inlet liner and ensuring proper column conditioning can mitigate this issue.

-

Low Recovery: This may indicate degradation of the analyte during sample processing or inefficient extraction. Optimize the extraction procedure and assess the stability of the analyte.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the derivatization and quantification of L-2-Aminobutanol-d5 by GC-MS. The use of MSTFA for derivatization offers a robust and efficient method to enhance the volatility and chromatographic performance of this polar amino alcohol. By following the detailed steps for derivatization, GC-MS analysis, and method validation, researchers can achieve accurate and reliable quantification of L-2-Aminobutanol-d5 in various biological matrices, which is essential for advancing drug development and related research fields.

References

Application Notes and Protocols for the Quantification of L-2-Aminobutanol-d5 in Human Plasma by LC-MS/MS

These application notes provide a comprehensive guide for the sample preparation and quantification of L-2-Aminobutanol-d5 in human plasma. This document is intended for researchers, scientists, and drug development professionals engaged in bioanalytical studies. The methodologies described herein are grounded in established principles of bioanalysis and are designed to ensure accuracy, precision, and robustness, in alignment with global regulatory standards.

Introduction and Scientific Rationale

L-2-Aminobutanol is a chiral amino alcohol with potential applications in pharmaceuticals.[1] The use of its stable isotope-labeled counterpart, L-2-Aminobutanol-d5, is pivotal in pharmacokinetic and metabolic studies. Quantitative analysis of this deuterated compound in a complex biological matrix like human plasma necessitates a highly selective and sensitive analytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technology of choice for this purpose, offering unparalleled specificity and sensitivity.

A critical component of any successful bioanalytical method is the sample preparation protocol. The primary objectives of sample preparation are to remove endogenous interferences from the plasma matrix (e.g., proteins, phospholipids) that can suppress or enhance the analyte signal, and to concentrate the analyte to a level suitable for detection. This document will detail three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method will depend on the desired level of sample cleanup, sensitivity requirements, and throughput needs.

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative mass spectrometry.[2] L-2-Aminobutanol-d5, being a deuterated analog of L-2-Aminobutanol, serves as an ideal internal standard for the quantification of the non-labeled compound, and vice-versa. For the purpose of this protocol, we will assume L-2-Aminobutanol-d5 is the analyte of interest, and a non-deuterated or alternatively labeled version would be the internal standard. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies, thus providing a reliable means to correct for analytical variability.[3][4]

Analyte and Internal Standard Properties

A fundamental understanding of the physicochemical properties of L-2-Aminobutanol-d5 is essential for developing a robust sample preparation protocol.

| Property | Value/Information | Source |

| Chemical Formula | C4H6D5NO | [5] |

| Molecular Weight | 94.17 g/mol | [5] |

| Structure | (2S)-2-amino-3,3,4,4,4-pentadeuteriobutan-1-ol | [5] |

| Polarity | High (due to amino and hydroxyl groups) | Inferred from structure |

| Solubility | Soluble in water and polar organic solvents | [1][6] |

| pKa | Expected to be basic (amine group) | Inferred from structure |

The high polarity of L-2-Aminobutanol-d5 suggests that it will be highly soluble in aqueous environments like plasma and will require specific strategies for efficient extraction.

Sample Preparation Methodologies

The following sections provide detailed protocols for three distinct sample preparation methods. The selection of the optimal method should be guided by the specific requirements of the study, including the desired lower limit of quantification (LLOQ), sample throughput, and the degree of sample cleanup needed.

Protein Precipitation (PPT)

Protein precipitation is a simple, rapid, and cost-effective method for removing the bulk of proteins from plasma samples.[7] It is often the first choice for method development due to its ease of implementation. Acetonitrile is a commonly used precipitation solvent.

Principle: A water-miscible organic solvent, such as acetonitrile, is added to the plasma sample. This disrupts the solvation of proteins, causing them to denature and precipitate out of solution. The analyte of interest remains in the supernatant, which is then analyzed.

Protocol:

-

Allow frozen human plasma samples to thaw on ice.

-

Into a clean microcentrifuge tube, pipette 100 µL of human plasma.

-

Add 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of solvent to plasma is a common starting point.[8]

-

Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[9]

-

Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Causality and Insights:

-

Why ice-cold acetonitrile? Using a cold solvent can enhance protein precipitation and minimize enzymatic degradation of the analyte.

-

Why a 3:1 solvent-to-plasma ratio? This ratio is generally effective for precipitating the majority of plasma proteins while minimizing sample dilution.[8]

-

Why evaporation and reconstitution? This step concentrates the analyte, improving the sensitivity of the assay. Reconstituting in the initial mobile phase ensures compatibility with the chromatographic system and good peak shape.

Workflow Diagram:

Caption: Protein Precipitation Workflow.

Liquid-Liquid Extraction (LLE)

LLE separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases. For a polar analyte like L-2-Aminobutanol-d5, a polar organic solvent or pH modification is necessary to achieve efficient extraction.

Principle: The pH of the plasma sample is adjusted to suppress the ionization of the basic amine group of L-2-Aminobutanol-d5, making it more amenable to extraction into an organic solvent.

Protocol:

-

Into a clean polypropylene tube, pipette 200 µL of human plasma.

-

Add 20 µL of the internal standard working solution.

-

Add 50 µL of 1 M sodium hydroxide to basify the sample (target pH > 10).

-

Add 1 mL of a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol, 9:1 v/v).

-

Cap the tube and vortex for 2 minutes.

-

Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

Causality and Insights:

-

Why basify the sample? Increasing the pH deprotonates the amine group of L-2-Aminobutanol-d5, making the molecule less polar and more soluble in the organic extraction solvent.

-

Why a solvent mixture? The addition of a more polar solvent like isopropanol to dichloromethane can improve the recovery of polar analytes.

-

Advantages over PPT: LLE generally provides a cleaner extract than PPT, as it can remove more endogenous interferences like phospholipids.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can provide the cleanest extracts, leading to the lowest matrix effects and highest sensitivity. For a polar, basic compound like L-2-Aminobutanol-d5, a cation-exchange SPE sorbent is the most appropriate choice.[10][11]

Principle: The plasma sample is loaded onto a cation-exchange SPE cartridge under acidic conditions, where the positively charged analyte binds to the negatively charged sorbent. Interferences are washed away, and the purified analyte is then eluted with a basic solvent.

Protocol (using a polymeric cation-exchange sorbent):

-

Sample Pre-treatment:

-

Pipette 200 µL of human plasma into a clean tube.

-

Add 20 µL of the internal standard working solution.

-

Add 600 µL of 2% phosphoric acid in water and vortex. This acidifies the sample and disrupts protein binding.

-

-

SPE Procedure:

-

Condition: Pass 1 mL of methanol through the SPE cartridge.

-

Equilibrate: Pass 1 mL of 2% phosphoric acid in water through the cartridge.

-

Load: Load the pre-treated sample onto the cartridge.

-

Wash 1: Pass 1 mL of 0.1 M acetic acid through the cartridge to remove polar interferences.

-

Wash 2: Pass 1 mL of methanol through the cartridge to remove non-polar interferences.

-

Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

-

Dry-down and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

-

Causality and Insights:

-

Why acidify the sample? Acidification ensures that the amine group of L-2-Aminobutanol-d5 is protonated (positively charged), allowing it to bind strongly to the cation-exchange sorbent.[10]

-

Why a two-step wash? The acidic aqueous wash removes water-soluble interferences, while the organic wash removes lipids and other non-polar compounds.

-

Why a basic elution solvent? The ammonium hydroxide neutralizes the positive charge on the analyte, disrupting its interaction with the sorbent and allowing it to be eluted.[12]

Workflow Diagram:

Caption: Solid-Phase Extraction Workflow.

LC-MS/MS Analysis

The following are suggested starting conditions for the LC-MS/MS analysis of L-2-Aminobutanol-d5. These will require optimization for your specific instrumentation.

| Parameter | Recommended Condition | Rationale |

| LC Column | HILIC (Hydrophilic Interaction Liquid Chromatography) or a polar-endcapped C18 column | HILIC is well-suited for retaining and separating highly polar compounds. |

| Mobile Phase A | 0.1% Formic acid in water | Provides a proton source for efficient positive ionization. |

| Mobile Phase B | 0.1% Formic acid in acetonitrile | |

| Gradient | Start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the polar analyte. | |

| Flow Rate | 0.4 mL/min | A typical flow rate for analytical HPLC. |

| Injection Volume | 5-10 µL | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The amine group is readily protonated. |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity. |

MRM Transitions (Hypothetical): The exact MRM transitions must be determined by infusing a standard solution of L-2-Aminobutanol-d5 and its corresponding internal standard into the mass spectrometer.

-

L-2-Aminobutanol-d5: Q1 (Precursor Ion) -> Q3 (Product Ion)

-

Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)

Method Validation

The developed bioanalytical method must be validated according to regulatory guidelines from agencies such as the FDA and EMA to ensure its reliability.[13][14][15][16][17] The validation should assess the following parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter between a series of measurements.

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The influence of co-eluting endogenous components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

This document provides a detailed framework for the development of a robust and reliable sample preparation and LC-MS/MS method for the quantification of L-2-Aminobutanol-d5 in human plasma. The choice between protein precipitation, liquid-liquid extraction, and solid-phase extraction should be made based on the specific analytical requirements of the study. Proper method validation in accordance with regulatory guidelines is essential to ensure the integrity of the generated data.

References

-

European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

-

International Council for Harmonisation. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

gmp-compliance.org. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]

-

European Medicines Agency. (2011). Guideline on Bioanalytical Method Validation. [Link]

-

European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

-

Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

-

U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

Resolve Mass Spectrometry. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]

-

U.S. Food and Drug Administration. (2019). M10 BIOANALYTICAL METHOD VALIDATION. [Link]

-

ACS Publications. (2005). Controlled Protein Precipitation in Combination with Chip-Based Nanospray Infusion Mass Spectrometry. An Approach for Metabolomics Profiling of Plasma. [Link]

-

PubMed. (2017). One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction. [Link]

-

MDPI. (2024). Estimation of Some Amino-Based Drugs in Human Blood Using HPLC Technique. [Link]

-

LCGC North America. (2025). New Extraction Technique Tested on Polar Metabolites in Human Plasma. [Link]

-

ResearchGate. (n.d.). Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention. [Link]

-

PubChem. (n.d.). L-2-Aminobutanol-d5. [Link]

-

PMC. (2022). Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. [Link]

-

Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]

-

Agilent. (n.d.). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. [Link]

-

PubMed. (2012). [Analysis of amino acids in rat plasma by solid phase extraction-high performance liquid chromatography-electrospray tandem mass spectrometry and the application to radiation injury rat model]. [Link]

-

Bioanalysis Zone. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. [Link]

-

NIST. (n.d.). R(-)-2-Amino-1-butanol. [Link]

-

Springer. (2014). Amino acid analysis in biofluids using LC-MS/MS: Method development, validation and application in clinical research and dairy s. [Link]

-

ResearchGate. (2022). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?. [Link]

-

The Good Scents Company. (n.d.). 2-aminobutanol. [Link]

-

NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]

-

Taylor & Francis Online. (2013). Bioanalytical LC Separation Techniques for Quantitative Analysis of Free Amino Acids in Human Plasma. [Link]

-

MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]

-

Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

-

PubMed. (2025). A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. [Link]

-

ScienceDirect. (n.d.). Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with o-phthaldialdehyde. [Link]

-

Springer. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography. [Link]

-

Journal of Applied Pharmaceutical Science. (2024). Development and validation of a bioanalytical RP-HPLC method for quantification of ifenprodil in rat plasma. [Link]

-

ResearchGate. (n.d.). (PDF) BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SOFOSBUVIR FROM HUMAN PLASMA. [Link]

Sources

- 1. L-2-Aminobutanol [srdpharma.com]

- 2. benchchem.com [benchchem.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. L-2-Aminobutanol-d5 | C4H11NO | CID 46780215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-aminobutanol, 96-20-8 [thegoodscentscompany.com]

- 7. Technical Tip: Protein Precipitation [phenomenex.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. lcms.cz [lcms.cz]

- 11. [Analysis of amino acids in rat plasma by solid phase extraction-high performance liquid chromatography-electrospray tandem mass spectrometry and the application to radiation injury rat model] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. resolvemass.ca [resolvemass.ca]

- 16. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]

- 17. ema.europa.eu [ema.europa.eu]

Advanced Chiral Auxiliary Applications of L-2-Aminobutanol-d5 in Asymmetric Synthesis and Mechanistic Elucidation

Introduction: The Evolution of a Privileged Chiral Scaffold

L-2-Aminobutanol is a cornerstone chiral building block in organic synthesis, most notably utilized in Meyers' bicyclic lactam and oxazoline methodologies for asymmetric alkylation [1]. While the unlabeled enantiomer provides excellent stereocontrol, modern synthetic and medicinal chemistry increasingly demands precise analytical tracking and metabolic stability.

L-2-Aminobutanol-d5 (CAS 1217783-40-8) represents an advanced isotopic evolution of this classic auxiliary [2]. By substituting the five hydrogen atoms on the ethyl chain with deuterium—yielding (2S)-2-amino-3,3,4,4,4-pentadeuteriobutan-1-ol—researchers gain a dual-function reagent. It retains the exact steric bulk necessary for facial shielding during asymmetric induction, while introducing a unique isotopic signature that eliminates ¹H NMR spectral overlap, enables Kinetic Isotope Effect (KIE) studies, and serves as a precursor for next-generation deuterated therapeutics (e.g., Ethambutol-d10)[3].

Mechanistic Rationale & Quantitative Isotopic Signatures

The Causality of Deuteration in Asymmetric Synthesis